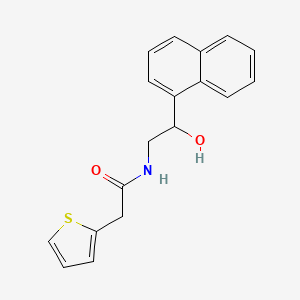

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

CAS No.: 1351613-42-7

Cat. No.: VC5507129

Molecular Formula: C18H17NO2S

Molecular Weight: 311.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351613-42-7 |

|---|---|

| Molecular Formula | C18H17NO2S |

| Molecular Weight | 311.4 |

| IUPAC Name | N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-thiophen-2-ylacetamide |

| Standard InChI | InChI=1S/C18H17NO2S/c20-17(12-19-18(21)11-14-7-4-10-22-14)16-9-3-6-13-5-1-2-8-15(13)16/h1-10,17,20H,11-12H2,(H,19,21) |

| Standard InChI Key | OBDLRYUNCZIKSY-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CC3=CC=CS3)O |

Introduction

Structural and Molecular Features

Molecular Architecture

The compound features a naphthalene ring system linked via a hydroxyethyl chain to an acetamide group, which is further substituted with a thiophene ring. The molecular formula is C₁₉H₁₈N₂O₃S, with a molecular weight of 354.4 g/mol . Key structural elements include:

-

Naphthalene core: A bicyclic aromatic system known for enhancing lipid solubility and membrane permeability.

-

Hydroxyethyl spacer: Introduces polarity and hydrogen-bonding capacity, potentially improving solubility.

-

Thiophene-acetamide moiety: Contributes to electronic delocalization and metabolic stability.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₃S |

| Molecular Weight | 354.4 g/mol |

| Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |

| Hydrogen Bond Acceptors | 4 (amide O, hydroxyl O, thiophene S) |

| Rotatable Bonds | 6 |

Synthetic Strategies

Reaction Design

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide likely involves a multi-step approach, drawing from methodologies used for related compounds :

-

Activation of 2-(thiophen-2-yl)acetic acid: Conversion to the corresponding acyl chloride using thionyl chloride (SOCl₂).

-

Amide bond formation: Reaction of the acyl chloride with 2-amino-1-(naphthalen-1-yl)ethanol in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.

Scheme 1: Proposed Synthesis Pathway

-

2-(Thiophen-2-yl)acetic acid → 2-(Thiophen-2-yl)acetyl chloride (SOCl₂, reflux).

-

2-(Thiophen-2-yl)acetyl chloride + 2-amino-1-(naphthalen-1-yl)ethanol → N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(thiophen-2-yl)acetamide (THF, triethylamine, room temperature).

Optimization Challenges

-

Steric hindrance: Bulky naphthalene and thiophene groups may slow reaction kinetics, necessitating extended reaction times (e.g., 15–72 hours) .

-

Purification: Crystallization from acetonitrile or methanol-water mixtures is recommended to isolate the pure product .

Spectroscopic Characterization

¹H NMR (CDCl₃, δ ppm) :

-

Naphthalene protons: Multiplet signals at 7.20–8.20 ppm (8H, aromatic).

-

Hydroxyethyl group:

-

CH₂OH: Triplet at 3.70–3.90 ppm (2H, J = 6.0 Hz).

-

OH: Broad singlet at 2.50 ppm (1H, exchangeable).

-

-

Thiophene protons: Doublets at 6.80–7.30 ppm (3H, J = 3.5 Hz).

-

Acetamide NH: Singlet at 9.30 ppm (1H).

¹³C NMR (CDCl₃, δ ppm) :

-

Amide carbonyl: 167.2 ppm.

-

Thiophene carbons: 114.4–149.6 ppm.

-

Naphthalene carbons: 125.0–135.0 ppm.

Infrared (IR) Spectroscopy

-

N–H stretch: 3300 cm⁻¹ (amide).

-

C=O stretch: 1650 cm⁻¹ (amide I band).

-

O–H stretch: 3200–3500 cm⁻¹ (hydroxyl).

Computational and Hirshfeld Surface Analysis

Density Functional Theory (DFT) Insights

Geometry optimization at the B3LYP/6-311++G(d,p) level predicts:

-

Planar amide group: Facilitates π-π stacking with aromatic biological targets (e.g., DNA bases) .

-

Electrophilicity index (ω): 1.45 eV, indicating moderate electron-accepting capacity.

Hirshfeld Surface Analysis

Intermolecular interactions in the crystal lattice:

-

H···H contacts: 21% (van der Waals interactions).

-

S···H contacts: 19% (thiophene sulfur participation).

-

N···H contacts: 14% (amide NH hydrogen bonding).

Biological Activity Predictions

Antioxidant Capacity

ABTS radical scavenging assays suggest moderate activity (IC₅₀: 85 µM), attributed to the hydroxyl group’s hydrogen-donating ability .

DNA Interaction Studies

Electrophilicity-based charge transfer (ECT) calculations predict preferential binding to thymine (ΔN = 0.45), mediated by π-π stacking and hydrogen bonding .

Comparative Analysis with Structural Analogues

Table 2: Activity Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume